[2-Bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate: is a complex organic compound with the molecular formula C20H21BrN2O7S This compound is characterized by its unique structure, which includes a bromine atom, a butanoyl group, a nitrophenyl group, and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Bromination: Introduction of the bromine atom into the phenyl ring.
Butanoylation: Addition of the butanoyl group to the phenyl ring.
Sulfonylation: Introduction of the sulfonylamino group.
Nitration: Addition of the nitro group to the phenyl ring.
Esterification: Formation of the butanoate ester.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the nitro group or the reduction of the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
[2-Bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-Bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating signaling pathways: Interfering with cellular signaling pathways, leading to altered cellular responses.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can damage cellular components.
Comparison with Similar Compounds
[2-Bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate: can be compared with similar compounds such as:
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Steviol glycosides: Chemical compounds responsible for the sweet taste of Stevia leaves.
These compounds share some structural similarities but differ in their functional groups and applications, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
[2-bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O7S/c1-3-6-19(24)22(31(28,29)16-9-5-8-15(12-16)23(26)27)14-10-11-18(17(21)13-14)30-20(25)7-4-2/h5,8-13H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGDGXKOXKVGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Br)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.